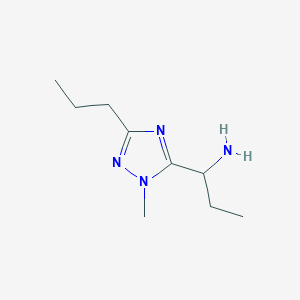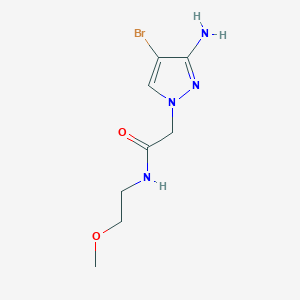
4-Chlorothiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothiophene-3-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . Sulfonamides, on the other hand, are well-known for their role as carbonic anhydrase inhibitors and have been extensively used in the treatment of various diseases .
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of 4-chlorothiophene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
Industrial production methods for 4-Chlorothiophene-3-sulfonamide often involve large-scale sulfonation reactions using chlorosulfonic acid and subsequent amination steps. These processes are optimized for high yield and purity, and often involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
化学反応の分析
Types of Reactions
4-Chlorothiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
4-Chlorothiophene-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 4-Chlorothiophene-3-sulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted. Molecular docking studies have shown that the compound interacts with the enzyme outside the catalytic active site, contributing to its inhibitory properties .
類似化合物との比較
4-Chlorothiophene-3-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on carbonic anhydrase enzymes, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C4H4ClNO2S2 |
|---|---|
分子量 |
197.7 g/mol |
IUPAC名 |
4-chlorothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4ClNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChIキー |
PLOVZWJOQIUJPW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CS1)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


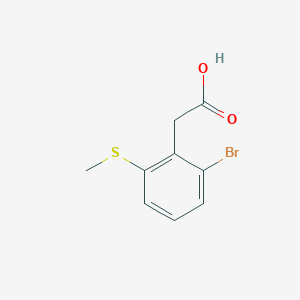
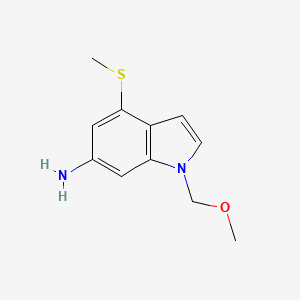


![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
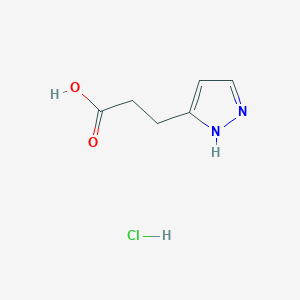


![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

